molecular formula C9H10ClNO B1308649 4-(Dimethylamino)benzoyl chloride CAS No. 4755-50-4

4-(Dimethylamino)benzoyl chloride

Cat. No.: B1308649
CAS No.: 4755-50-4
M. Wt: 183.63 g/mol
InChI Key: UGJDXRVQCYBXAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)benzoyl chloride is an organic compound with the molecular formula C₉H₁₀ClNO. It is a derivative of benzoyl chloride where the para position of the benzene ring is substituted with a dimethylamino group. This compound is known for its reactivity and is used in various chemical syntheses, particularly in the preparation of other organic compounds .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(Dimethylamino)benzoyl chloride plays a significant role in biochemical reactions, primarily through the acylation of nucleophilic functional groups such as amines and alcohols. This acylation process involves the formation of amide or ester bonds, which are crucial in various biochemical pathways . The compound interacts with enzymes and proteins that possess nucleophilic sites, facilitating the modification of these biomolecules. For instance, it can react with lysine residues in proteins, leading to the formation of stable amide bonds .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modifying proteins and enzymes involved in critical cellular pathways. The acylation of proteins can alter their activity, stability, and interactions with other biomolecules. This compound can impact cell signaling pathways by modifying key signaling proteins, potentially affecting gene expression and cellular metabolism . Additionally, it may induce cellular stress responses due to its reactive nature, leading to changes in cell viability and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the acylation of nucleophilic functional groups. The mechanism involves the displacement of the chloride ion by a nucleophile, resulting in the formation of an amide or ester bond . This reaction can occur with various biomolecules, including proteins, enzymes, and small molecules, leading to the modification of their structure and function. The acylation process can inhibit or activate enzymes, depending on the specific site of modification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be moisture-sensitive, which can lead to hydrolysis and loss of activity if not handled properly . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative modifications to cellular proteins and enzymes, potentially leading to altered cellular functions . The stability of the compound under different conditions must be carefully monitored to ensure consistent experimental results .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may selectively modify specific proteins and enzymes, leading to subtle changes in cellular function. At high doses, it can cause toxic effects, including severe skin burns and eye damage . The threshold for these adverse effects must be carefully determined to avoid toxicity while achieving the desired biochemical modifications .

Metabolic Pathways

This compound is involved in metabolic pathways that include the acylation of nucleophilic functional groups. The compound interacts with enzymes that facilitate the formation of amide and ester bonds, impacting metabolic flux and metabolite levels . These interactions can alter the activity of metabolic enzymes, leading to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The compound’s reactivity with nucleophilic sites allows it to localize to specific cellular compartments where these sites are abundant . Its distribution can affect its localization and accumulation, influencing its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles where nucleophilic functional groups are present . This localization is crucial for its activity, as it ensures that the compound modifies the intended biomolecules within the cell .

Preparation Methods

4-(Dimethylamino)benzoyl chloride can be synthesized through several methods:

Chemical Reactions Analysis

4-(Dimethylamino)benzoyl chloride undergoes various chemical reactions:

Comparison with Similar Compounds

4-(Dimethylamino)benzoyl chloride can be compared with other benzoyl chloride derivatives:

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.

Properties

IUPAC Name

4-(dimethylamino)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-11(2)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJDXRVQCYBXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963871
Record name 4-(Dimethylamino)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4755-50-4
Record name 4-(Dimethylamino)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4755-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Dimethylamino)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoyl chloride, 4-(dimethylamino)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.115
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(Dimethylamino)benzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Dimethylaminobenzoic acid (250 g, 1.51 moles) was suspended in 2 L of ethyl acetate. Thionyl chloride (359.3 g, 3.02 moles) was added dropwise with stirring. After completion of the reaction, the solvent was removed by rotary evaporation affording a gray solid. The solid was crystallized from ethyl acetate to give 216 g of 4-dimethylaminobenzoyl chloride, yield 78%.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
359.3 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylamino)benzoyl chloride
Reactant of Route 2
Reactant of Route 2
4-(Dimethylamino)benzoyl chloride
Reactant of Route 3
Reactant of Route 3
4-(Dimethylamino)benzoyl chloride
Reactant of Route 4
4-(Dimethylamino)benzoyl chloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(Dimethylamino)benzoyl chloride
Reactant of Route 6
Reactant of Route 6
4-(Dimethylamino)benzoyl chloride
Customer
Q & A

Q1: How does 4-(Dimethylamino)benzoyl chloride contribute to the fluorescence observed in the synthesized thiazole-based organoboron complexes?

A1: this compound plays a crucial role in constructing the conjugated system within the final thiazolo[3,2-c][1,3,5,2]oxadiazaborinines. [] The molecule acts as an electrophile, reacting with the amino group of 2-amino 4-substituted 1,3-thiazoles. This acylation step introduces the 4-(dimethylamino)benzoyl moiety, extending the π-conjugation across the thiazole ring. This extended conjugation is crucial for the observed fluorescence properties of the synthesized complexes.

Q2: The research mentions an "aggregation-induced emission" (AIE) effect. How does the structure of the molecule, incorporating this compound, contribute to this phenomenon?

A2: The AIE effect, observed in the complex with an unsubstituted thiazole unit, arises from the specific molecular packing in the solid state. [] While the flexible 4-(dimethylamino)benzoyl moiety allows for π-π/π-n interactions in solution, leading to fluorescence quenching, these interactions are hindered in the solid state. This restriction of intramolecular motion in the solid state enhances radiative decay pathways, resulting in the observed AIE and a high fluorescent quantum yield.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.